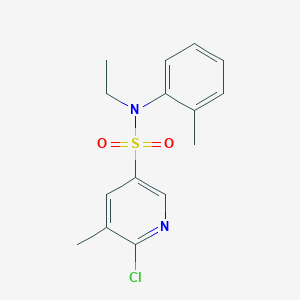
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide, also known as CES, is a chemical compound with potential applications in scientific research. This compound belongs to the family of sulfonamides and is widely used in research laboratories for its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide and related compounds have been synthesized for their potential as antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which showed promising antibacterial activity. This indicates the potential of such compounds in the development of new antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocycles for Antimicrobial Activity
Research by El‐Emary et al. (2002) focused on synthesizing new heterocycles based on sulfonamide compounds, demonstrating their antimicrobial properties. This research underscores the role of these compounds in the discovery of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Unusual Electronic Effects in Magnetic and Optical Applications
The research by Edder et al. (2000) investigated the electronic effects of electron-withdrawing sulfonamide groups in noncovalent heterodimetallic d-f podates. This study is significant for understanding the applications of these compounds in magnetic and optical fields, particularly in self-assembled systems (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).
Development of Antagonists for Clinical Applications
Research into the development of antagonists for clinical applications, like the work done by Andersen et al. (2013), highlights the synthesis of such compounds for preclinical and clinical studies. This includes the development of multi-kilogram-scale syntheses supporting these studies, indicating the pharmaceutical applications of these compounds (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Propiedades
IUPAC Name |
6-chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-4-18(14-8-6-5-7-11(14)2)21(19,20)13-9-12(3)15(16)17-10-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMPKVUFUCVDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CN=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)
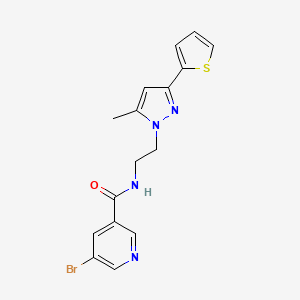
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(3-methylphenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2729725.png)
![(4Z)-4-[(4-chlorophenyl)imino]-N-(3,4-dimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2729726.png)


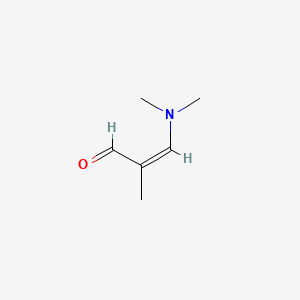


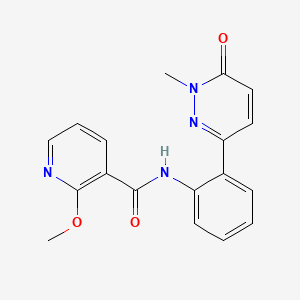
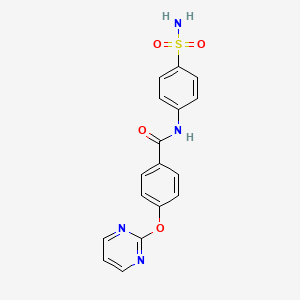
![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)